
An In-depth Technical Guide on 2-Methylvaleric
Acid: Structure and Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methylvaleric acid

Cat. No.: B147345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Methylvaleric acid, systematically known as 2-methylpentanoic acid, is a branched-chain

fatty acid with significant implications in various scientific fields, including flavor and fragrance

chemistry, and as a potential biomarker in metabolic diseases. The presence of a chiral center

at the second carbon atom gives rise to two distinct stereoisomers, (R)- and (S)-2-
methylvaleric acid, each with unique optical properties and potentially different biological

activities. This technical guide provides a comprehensive overview of the structure,

stereochemistry, and physicochemical properties of 2-methylvaleric acid and its enantiomers.

It also details an experimental protocol for the chiral resolution of this compound and explores

its biological relevance.

Structure and Physicochemical Properties
2-Methylvaleric acid is a carboxylic acid with the chemical formula C6H12O2.[1][2][3] Its

structure consists of a pentanoic acid backbone with a methyl group substituted at the α-carbon

(carbon-2).[1][3] This substitution creates a chiral center, leading to the existence of two

enantiomers.[1][2] The racemic mixture is a colorless to pale yellow liquid with a pungent,

cheesy, or sour odor.[4]

A summary of the key physicochemical properties of racemic 2-methylvaleric acid and its

individual stereoisomers is presented in Table 1. The (R)-enantiomer is levorotatory, denoted by
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a negative sign (-) in its optical rotation, while the (S)-enantiomer is dextrorotatory (+).

Table 1: Physicochemical Properties of 2-Methylvaleric Acid and its Stereoisomers

Property
Racemic 2-
Methylvaleric Acid

(R)-(-)-2-
Methylvaleric Acid

(S)-(+)-2-
Methylvaleric Acid

Synonyms
(±)-2-Methylpentanoic

acid

(2R)-2-

Methylpentanoic acid

(2S)-2-

Methylpentanoic acid

CAS Number 97-61-0[3] 49642-47-9[1] 1187-82-2[2]

Molecular Formula C6H12O2[1][2][3] C6H12O2[1] C6H12O2[2]

Molecular Weight 116.16 g/mol [1][2] 116.16 g/mol [1] 116.16 g/mol [2]

Boiling Point 196-197 °C Not available Not available

Density 0.931 g/mL at 25 °C Not available Not available

Specific Rotation

([α]D)
0° Negative Positive

SMILES CCCC(C)C(=O)O[2]
CCC--INVALID-LINK--

C(=O)O[1]

CCC--INVALID-LINK--

C(=O)O[2]

Stereoisomers of 2-Methylvaleric Acid
The presence of a stereocenter at the C2 position results in two non-superimposable mirror

images of 2-methylvaleric acid: the (R) and (S) enantiomers. These enantiomers have

identical physical properties except for their interaction with plane-polarized light.

Figure 1: The (R) and (S) enantiomers of 2-methylvaleric acid are non-superimposable mirror
images.

Experimental Protocol: Chiral Resolution by
Diastereomeric Salt Formation
The separation of the racemic mixture of 2-methylvaleric acid into its individual enantiomers

can be achieved through chiral resolution. A common and effective method is the formation of
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diastereomeric salts using a chiral resolving agent, such as (R)-(+)-1-phenylethylamine. The

differing solubilities of the resulting diastereomeric salts allow for their separation by fractional

crystallization.

Materials:

Racemic 2-methylvaleric acid

(R)-(+)-1-phenylethylamine

Methanol

Diethyl ether

1 M Hydrochloric acid

Anhydrous magnesium sulfate

Filter paper and funnel

Crystallization dish

Rotary evaporator

Procedure:

Salt Formation: Dissolve racemic 2-methylvaleric acid in a minimal amount of warm

methanol. In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in

methanol. Slowly add the amine solution to the acid solution with constant stirring.

Fractional Crystallization: Allow the solution to cool slowly to room temperature, and then

place it in an ice bath to induce crystallization. The less soluble diastereomeric salt, in this

case, the salt of (R)-2-methylvaleric acid with (R)-1-phenylethylamine, will precipitate out of

the solution.

Isolation of the Less Soluble Diastereomer: Collect the crystals by vacuum filtration and

wash them with a small amount of cold diethyl ether to remove any adhering mother liquor.
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Liberation of the Enantiomer: Suspend the collected crystals in water and add 1 M

hydrochloric acid until the solution is acidic (pH ~2). This will protonate the carboxylic acid

and form the hydrochloride salt of the amine.

Extraction: Extract the liberated (R)-2-methylvaleric acid with diethyl ether.

Drying and Evaporation: Dry the ether extract over anhydrous magnesium sulfate, filter, and

remove the solvent using a rotary evaporator to yield the enantiomerically enriched (R)-(-)-2-
methylvaleric acid.

Isolation of the More Soluble Diastereomer: The mother liquor from the initial crystallization

contains the more soluble diastereomeric salt (the salt of (S)-2-methylvaleric acid with

(R)-1-phenylethylamine). This can be worked up in a similar manner (acidification and

extraction) to obtain the (S)-(+)-2-methylvaleric acid, although it may be less

enantiomerically pure and require further purification.
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Figure 2: Experimental workflow for the chiral resolution of 2-methylvaleric acid.

Biological Significance and Stereospecificity
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2-Methylvaleric acid is recognized as a short-chain fatty acid (SCFA) that can be produced by

the metabolism of branched-chain amino acids by gut microbiota.[5] SCFAs, in general, are

known to play a crucial role in host energy metabolism and inflammatory responses, often

through interactions with G protein-coupled receptors (GPCRs) or by inhibiting histone

deacetylases (HDACs).[5] Decreased levels of 2-methylvaleric acid in the feces have been

associated with metabolic diseases such as type 2 diabetes in mouse models.[5]

While much of the current research focuses on the racemic mixture, it is well-established in

pharmacology that enantiomers of a chiral compound can exhibit significantly different

biological activities. This stereoselectivity arises from the specific three-dimensional

interactions with chiral biological macromolecules such as enzymes and receptors.[6][7] One

enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other

(the distomer) may be less active, inactive, or even contribute to undesirable side effects.

Although specific studies detailing the differential biological activities of (R)- and (S)-2-
methylvaleric acid are not extensively available, the general principles of stereospecificity in

drug metabolism and action suggest that the two enantiomers could have distinct effects on

GPCRs or HDACs. Further research is warranted to elucidate the specific roles of each

enantiomer in metabolic signaling pathways.
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Figure 3: Postulated differential signaling pathways of 2-methylvaleric acid enantiomers.

Conclusion
2-Methylvaleric acid is a chiral carboxylic acid with two enantiomers, (R)- and (S)-, which

possess distinct optical properties. The growing interest in the role of short-chain fatty acids in

health and disease underscores the importance of studying the individual stereoisomers of

such compounds. The experimental protocol for chiral resolution provided herein offers a

practical approach for isolating these enantiomers for further investigation. Future research

should focus on elucidating the specific biological activities of (R)- and (S)-2-methylvaleric
acid to fully understand their potential roles in metabolic regulation and as therapeutic agents

or biomarkers.
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stereoisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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